tert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate
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Overview
Description
tert-Butyl (1R,4R)-4-(3-fluorobenzamido)cyclohexylcarbamate** is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, a cyclohexyl ring, and a fluorobenzamido moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions to form the cyclohexane ring.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced via an amide coupling reaction. This involves the reaction of a 3-fluorobenzoic acid derivative with an amine group on the cyclohexyl ring, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced through a carbamate formation reaction. This involves the reaction of the amine group on the cyclohexyl ring with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃) under basic conditions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions, enzyme activity, and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The cyclohexyl ring provides structural rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,4R)-4-(3-chlorobenzamido)cyclohexylcarbamate**
- tert-Butyl (1R,4R)-4-(3-bromobenzamido)cyclohexylcarbamate**
- tert-Butyl (1R,4R)-4-(3-methylbenzamido)cyclohexylcarbamate**
Uniqueness
Compared to similar compounds, tert-Butyl (1R*,4R*)-4-(3-fluorobenzamido)cyclohexylcarbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
tert-butyl N-[4-[(3-fluorobenzoyl)amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)21-15-9-7-14(8-10-15)20-16(22)12-5-4-6-13(19)11-12/h4-6,11,14-15H,7-10H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDBIDHCSFDWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124839 |
Source
|
Record name | Carbamic acid, N-[trans-4-[(3-fluorobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601124839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286275-52-2 |
Source
|
Record name | Carbamic acid, N-[trans-4-[(3-fluorobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601124839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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